N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride,Mixtureofdiastereomers
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:
Amination: Introduction of the amino group to the cyclohexane ring.
Sulfonation: Addition of the sulfonamide group to the propane chain.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride is unique due to its specific structural configuration and the presence of both amino and sulfonamide groups on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S.ClH/c1-3-8-15(13,14)12-9-4-6-10(2,11)7-5-9;/h9,12H,3-8,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUEIHYTLVXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCC(CC1)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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